REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[B:9](OC)([O:12]C)[O:10]C.Cl>C1COCC1>[OH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:9]([OH:12])[OH:10]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for an hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The mixture was chilled in a dry ice/2-propanol bath
|
Type
|
ADDITION
|
Details
|
n-butyl lithium (51 ml of a 2.5M solution in hexanes, 127.2 mmol) was added
|
Type
|
CUSTOM
|
Details
|
the cooling bath was exchanged for an ice-water bath
|
Type
|
WAIT
|
Details
|
became homogeneous after a few minutes
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
mixed well for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under reduced pressure which
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |